An In-depth Technical Guide to (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine: A Heterocyclic Scaffold of Interest in Medicinal Chemistry
An In-depth Technical Guide to (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine: A Heterocyclic Scaffold of Interest in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine, a heterocyclic compound featuring a pyrazole-isoxazole scaffold. While specific detailed experimental data for this particular molecule is not extensively available in public literature, this document synthesizes known information about its core components and closely related analogues to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. This guide covers the compound's identification, physicochemical properties, a proposed synthetic strategy based on established heterocyclic chemistry principles, and a discussion of its potential biological significance and applications in drug discovery. The content is structured to provide both foundational knowledge and practical insights, highlighting the causality behind experimental choices and potential research trajectories.
Introduction: The Pyrazole-Isoxazole Heterocyclic Core
The convergence of pyrazole and isoxazole rings within a single molecular framework creates a scaffold of significant interest in medicinal chemistry. Both five-membered heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2][3][4][5] The pyrazole moiety, with its two adjacent nitrogen atoms, and the isoxazole ring, with adjacent nitrogen and oxygen atoms, offer unique electronic and steric properties. Their combination can lead to molecules with diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[1][2][5][6][7]
This guide focuses on a specific derivative, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine, providing a detailed exploration of its chemical identity and a proposed pathway for its synthesis, alongside a discussion of its potential as a lead compound in drug discovery programs.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research endeavor. The following table summarizes the key identifiers and calculated physicochemical parameters for (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine.
| Parameter | Value | Source |
| Chemical Name | (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine | - |
| CAS Number | 1174849-23-0 | [8] |
| Molecular Formula | C₈H₁₀N₄O | [8] |
| Molecular Weight | 178.19 g/mol | [8] |
| SMILES | CN1C=C(C=N1)C1=NOC(CN)=C1 | [8] |
| Topological Polar Surface Area (TPSA) | 69.87 Ų | [8] |
| logP (calculated) | 0.5338 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Rotatable Bonds | 2 | [8] |
Table 1: Key Identifiers and Physicochemical Properties.
Proposed Retrosynthetic Analysis and Synthetic Protocol
While a specific, published synthesis for (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine has not been identified in the current literature, a plausible synthetic route can be devised based on established methods for the construction of 3,5-disubstituted isoxazoles. The proposed strategy involves the cycloaddition of a nitrile oxide with a suitable alkyne, followed by functional group manipulation.
Retrosynthetic Strategy
The primary amine of the target molecule can be retrosynthetically derived from a more stable precursor, such as a nitrile or a protected amine. The isoxazole ring itself is a classic target for formation via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This leads to the following retrosynthetic breakdown:
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
The forward synthesis would likely proceed through the following key steps:
-
Preparation of the Pyrazole Aldehyde: The synthesis would commence with the formation of 1-methyl-1H-pyrazole-4-carbaldehyde. This can be achieved through various established methods for pyrazole synthesis and functionalization.
-
Formation of the Aldoxime: The pyrazole aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
In Situ Generation of the Nitrile Oxide and Cycloaddition: The aldoxime is converted to the corresponding nitrile oxide in situ. This is typically achieved by oxidation with an agent like sodium hypochlorite or N-chlorosuccinimide. The generated nitrile oxide then undergoes a [3+2] cycloaddition with a protected propargylamine derivative (e.g., N-Boc-propargylamine) to yield the 3,5-disubstituted isoxazole.
-
Deprotection and Amine Formation: The final step involves the deprotection of the amine functionality to yield the target compound, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on known transformations and would require optimization for this specific substrate.
Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde oxime
-
To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Synthesis of Protected (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
-
Dissolve the crude oxime (1.0 eq) and N-Boc-propargylamine (1.1 eq) in a suitable solvent such as dichloromethane or THF.
-
Add N-chlorosuccinimide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography on silica gel to obtain the protected product.
Step 3: Synthesis of (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine
-
Dissolve the protected product (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by a suitable method (e.g., crystallization or chromatography) to yield the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Significance and Applications in Drug Discovery
The pyrazole-isoxazole scaffold is a rich source of biologically active molecules.[1][2][3][4][5] The specific arrangement of the 1-methyl-pyrazole linked at the 3-position of the isoxazole, with a methanamine at the 5-position, presents several features that could be exploited in a drug discovery context.
Potential Biological Targets
Given the diverse activities of related compounds, (3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine could potentially interact with a range of biological targets, including:
-
Kinases: Many heterocyclic compounds are known to be kinase inhibitors. The nitrogen atoms in the pyrazole and isoxazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.
-
Enzymes: The scaffold could serve as a core for inhibitors of various enzymes, such as 20-HETE synthase, where related pyrazole and isoxazole derivatives have shown potent and selective inhibition.[9][10]
-
Receptors: Depending on the overall conformation and substituent pattern, the molecule could potentially bind to various cell surface or nuclear receptors.
Caption: Potential biological targets and therapeutic areas.
Structure-Activity Relationship (SAR) Considerations
The methanamine group at the 5-position of the isoxazole ring provides a key point for derivatization. This primary amine can be readily modified to introduce a variety of substituents, allowing for the exploration of the structure-activity relationship and optimization of properties such as potency, selectivity, and pharmacokinetic profile. The 1-methyl group on the pyrazole ring also offers a site for modification to probe the impact on biological activity.
Conclusion and Future Directions
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine represents a molecule of interest within the broader class of pyrazole-isoxazole containing compounds. While specific experimental data remains limited, this guide has provided a comprehensive theoretical framework for its synthesis and potential biological applications based on established chemical principles and data from closely related analogues.
Future research should focus on the successful synthesis and characterization of this compound. Subsequent biological screening against a panel of relevant targets, guided by the insights from related structures, will be crucial in elucidating its therapeutic potential. The versatile nature of this scaffold suggests that it could serve as a valuable starting point for the development of novel therapeutic agents.
References
-
Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. Molecules. 2017 Nov 27;22(12):2069.
-
Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. ACS Omega. 2023.
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. 2003 Nov 11.
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. 2011 May 25.
-
Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules.
-
Biologically important isoxazoles and pyrazoles. ResearchGate.
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia MDPI. 2023 Feb 9.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024 Jan 28.
-
Synthesis of novel isoxazole functionalized pyrazolo[3,4‐b]pyridine derivatives; their anticancer activity. ResearchGate.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. 2024 Oct 12.
-
Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents. Organic & Biomolecular Chemistry. 2015 Oct 28.
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. 2019 Oct 18.
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. 2024 Aug 27.
-
(3-(1-Methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methanamine. ChemScene. methanamine-1174849-23-0.html)
-
1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation. Google Patents.
-
WO 2020/043880 A1. Google Patents. 2020 Mar 5.
-
3-(1-methyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid. Sigma-Aldrich.
-
Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][3]triazolo[3,4- b ][1][3][9] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. 2022.
-
Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase. Journal of Medicinal Chemistry. 2019 May 10.
-
Compositions useful for treating disorders related to kit. Google Patents.
-
Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. Oriental Journal of Chemistry.
-
WO 2010/011538 A1. Google Patents. 2010 Jan 28.
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. The Open Pharmaceutical Sciences Journal. 2018 Nov 14.
Sources
- 1. Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 6. ejbps.com [ejbps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
